

Combination Therapy of Volasertib and Azacitidine: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: Volasertib

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of **Volasertib** and Azacitidine combination therapy against their use as monotherapies and other alternatives. The information is supported by experimental data from clinical trials, with a focus on Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).

Executive Summary

The combination of **Volasertib**, a Polo-like kinase 1 (PLK1) inhibitor, and Azacitidine, a DNA methyltransferase inhibitor, has been investigated as a potential therapeutic strategy for myeloid malignancies. Preclinical studies have suggested synergistic effects, and early-phase clinical trials have shown preliminary activity. However, the development of this combination has been hampered by the premature termination of key clinical trials. This guide synthesizes the available efficacy data, details the experimental protocols of pivotal studies, and visualizes the underlying mechanisms of action to provide a comprehensive resource for the research community.

Data Presentation: Efficacy Comparison

The following tables summarize the quantitative data from clinical trials to facilitate a clear comparison of the different therapeutic approaches.

Table 1: Efficacy of **Volasertib** and Azacitidine Combination Therapy in MDS/CMML

Clinical Trial	Patient Population	Treatment Regimen	Objective Response Rate (ORR)
NCT01957644 (Phase I)[1]	Intermediate-2 or high-risk MDS or CMML	Volasertib (250-350 mg, Days 1 & 15) + Azacitidine (75 mg/m ² , Days 1-7) of a 28-day cycle	25%
NCT02201329 (Phase I)[1]	Intermediate-2 or high-risk MDS or CMML	Volasertib (200-300 mg, Days 1 & 15) + Azacitidine (75 mg/m ² , Days 1-7) of a 28-day cycle	40%

Table 2: Efficacy of **Volasertib** Monotherapy and in Combination with Low-Dose Cytarabine (LDAC) in AML

Clinical Trial	Patient Population	Treatment Regimen	Complete Remission (CR) / CR with Incomplete Blood Count Recovery (CRi)	Median Overall Survival (OS)	Median Event-Free Survival (EFS)
Phase I/II (Monotherapy Arm)[2][3]	Relapsed/Refractory AML	Volasertib (≥350 mg)	25% (4/16 patients with CRi)	Not Reported	Not Reported
Phase I (Japanese Patients)[4]	Relapsed/Refractory AML	Volasertib (350-450 mg)	31.6% (6/19 patients with CR/CRi)	Not Reported	Not Reported
Phase II (Combination Arm)	Untreated AML (ineligible for intensive therapy)	Volasertib + LDAC	31.0%	8.0 months	5.6 months
Phase II (Control Arm)	Untreated AML (ineligible for intensive therapy)	LDAC alone	13.3%	5.2 months	2.3 months

Table 3: Efficacy of Azacitidine Monotherapy in AML and High-Risk MDS/CMML

Study	Patient Population	Treatment Regimen	Key Efficacy Outcomes
Retrospective Study[5]	Elderly AML (unfit for intensive chemotherapy)	Azacitidine (100 mg daily, Days 1-7) of a 28-day cycle	Median OS: 13.2 months; 3-year OS rate: 30.3%
SWOG S1117 (Phase II)[4]	Higher-risk MDS or CMML	Azacitidine (75 mg/m ² , Days 1-7) of a 28-day cycle	ORR: ~38-55%; Median OS: 15-17 months
Systematic Review & Meta-analysis[6]	Treatment-naïve, higher-risk MDS	Azacitidine monotherapy	Pooled ORR: 44-55%; Pooled CR rate: 16%; Pooled median OS: 16.4 months

Experimental Protocols

Detailed methodologies for the key clinical trials are crucial for interpreting the efficacy data.

Volasertib and Azacitidine Combination Therapy (NCT01957644)

- Study Design: A Phase I, open-label, dose-escalation trial.[7]
- Patient Population: Adult patients with previously untreated, intermediate-2 or high-risk Myelodysplastic Syndrome (MDS) or Chronic Myelomonocytic Leukemia (CMML) who were not eligible for hematopoietic stem cell transplantation.[7]
- Treatment Protocol:
 - **Volasertib** was administered as an intravenous infusion on Days 1 and 15 of a 28-day cycle, with dose escalation from 250 mg to 350 mg.[1]
 - Azacitidine was administered subcutaneously at a dose of 75 mg/m² daily for 7 days (Days 1-7) of each 28-day cycle.[1]

- Primary Outcome Measures: To determine the maximum tolerated dose (MTD) of **Volasertib** in combination with Azacitidine.[7]
- Secondary Outcome Measures: Preliminary efficacy, including overall response rate (ORR). [1]

Volasertib Monotherapy in AML (Phase I/II)

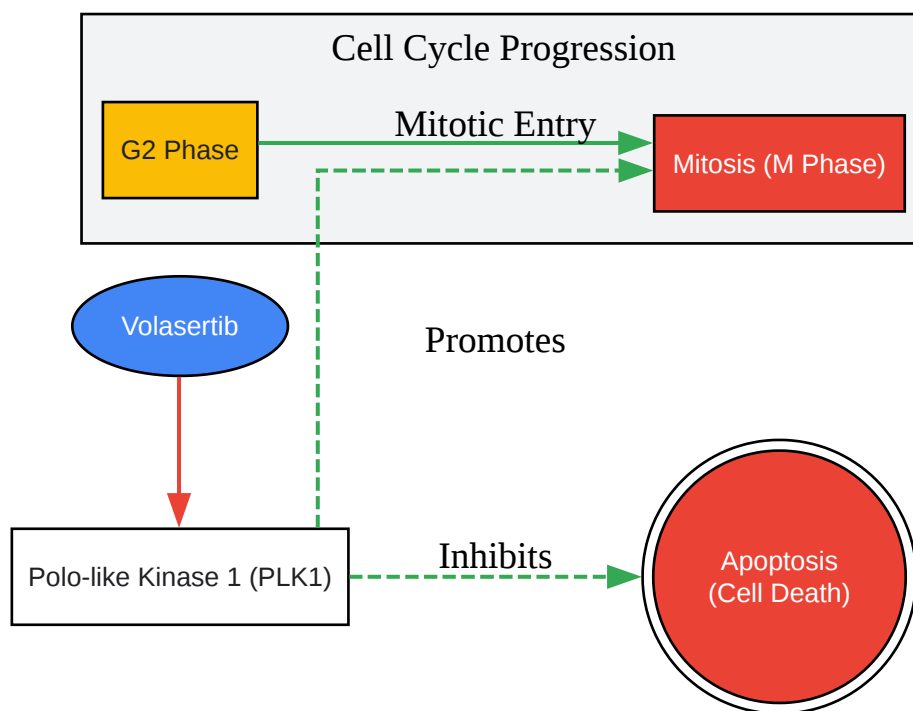
- Study Design: A Phase I/II, open-label study.[2]
- Patient Population: Patients with relapsed or refractory Acute Myeloid Leukemia (AML) who were considered ineligible for intensive salvage treatment.[2]
- Treatment Protocol: **Volasertib** was administered as an intravenous infusion. In the monotherapy arm, doses were escalated, with anti-leukemic activity observed at doses of ≥ 350 mg.[2][3]
- Primary Outcome Measures: To determine the MTD of **Volasertib** monotherapy.[2]
- Secondary Outcome Measures: Anti-leukemic activity, including complete remission (CR) and CR with incomplete blood count recovery (CRi).[2]

Azacitidine Monotherapy in Elderly AML

- Study Design: A retrospective analysis.[5]
- Patient Population: Elderly patients (age 56-82) with AML who were unfit for intensive chemotherapy.[5]
- Treatment Protocol: Patients received a flat dose of 100 mg of Azacitidine subcutaneously daily for 7 days in a 28-day cycle.[5]
- Primary Outcome Measures: Overall survival (OS), median survival, and treatment response. [5]

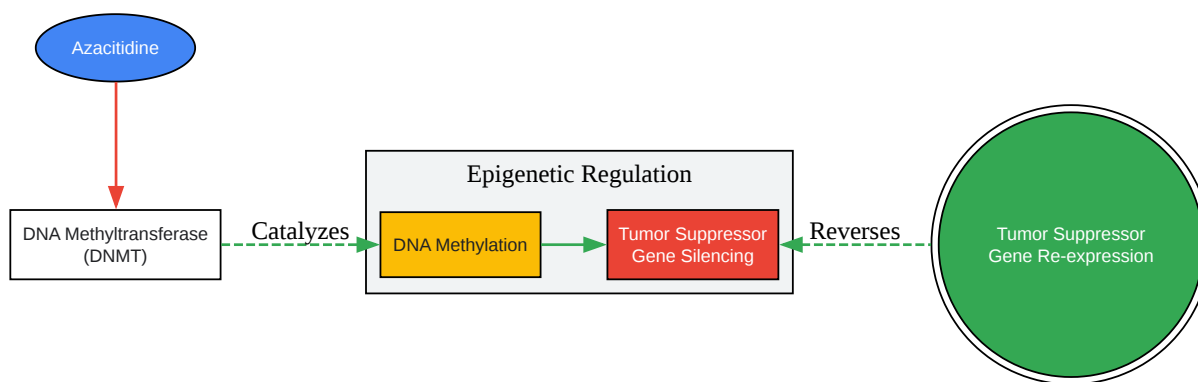
Mandatory Visualization Signaling Pathways

The following diagrams illustrate the mechanisms of action of **Volasertib** and Azacitidine.



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Figure 1. Volasertib inhibits PLK1, leading to mitotic arrest and apoptosis.

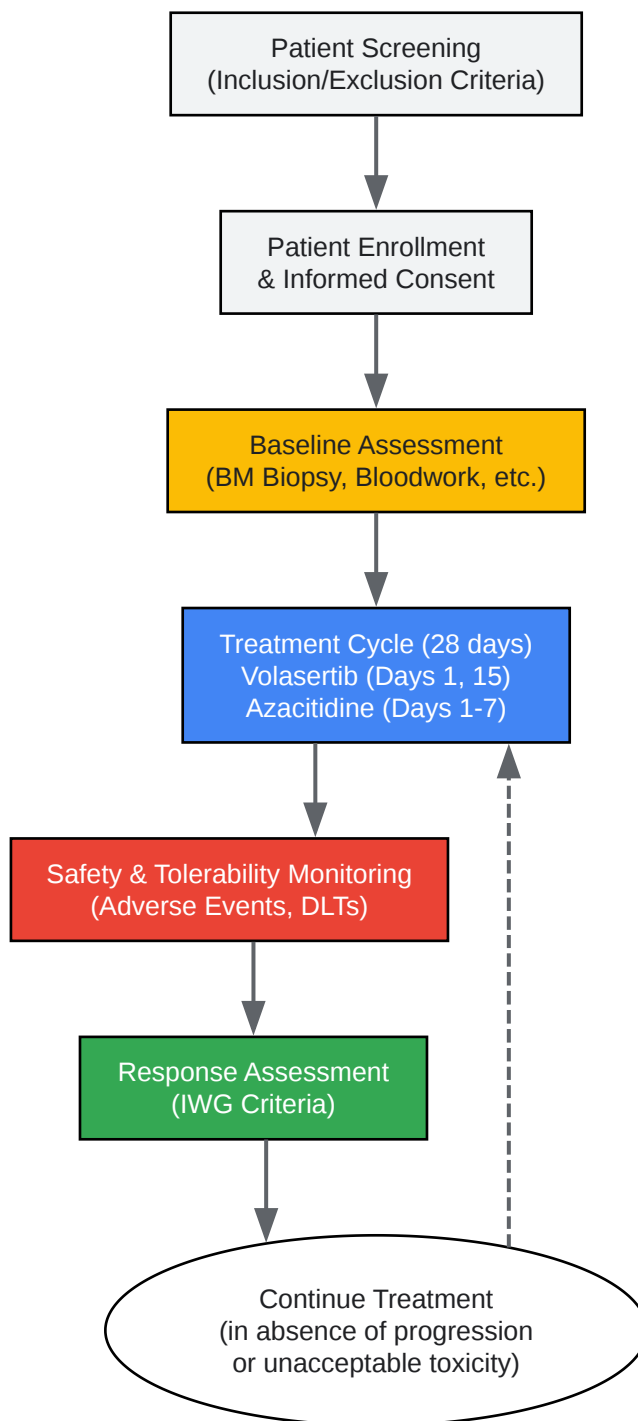


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Figure 2. Azacitidine inhibits DNMT, leading to DNA hypomethylation.

Experimental Workflow

The diagram below outlines a typical workflow for the Phase I clinical trials of **Volasertib** and Azacitidine combination therapy.



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Figure 3. Workflow of the **Volasertib** + Azacitidine Phase I trials.

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